molecular formula C29H29N3O3S B2393227 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide CAS No. 892214-36-7

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2393227
CAS No.: 892214-36-7
M. Wt: 499.63
InChI Key: AOVZMXSDMCUTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, a methoxyphenyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: This step involves the cyclization of a suitable precursor to form the thienoquinoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the thienoquinoline core.

    Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.

    Formation of the Carboxamide Group: The carboxamide group is formed through a condensation reaction between the thienoquinoline core and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Condensation: Condensation reactions can form larger molecules by combining the compound with other reactants.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.

    Condensation: Condensation reactions typically involve the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar thienoquinoline cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different cores.

    Aminoquinoline Derivatives: Compounds with amino groups attached to quinoline cores.

Uniqueness

The uniqueness of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and its potential applications. The presence of the thienoquinoline core, methoxyphenyl group, and amino group provides a unique chemical environment that can lead to distinct biological and chemical properties.

Properties

IUPAC Name

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S/c1-29(2)15-20-23(21(33)16-29)22(18-9-11-19(35-3)12-10-18)24-25(30)26(36-28(24)32-20)27(34)31-14-13-17-7-5-4-6-8-17/h4-12H,13-16,30H2,1-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVZMXSDMCUTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.